LMPTP inhibitor 1

Catalog No.
S593333
CAS No.
2632-13-5
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LMPTP inhibitor 1

CAS Number

2632-13-5

Product Name

LMPTP inhibitor 1

IUPAC Name

2-bromo-1-(4-methoxyphenyl)ethanone

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3

InChI Key

XQJAHBHCLXUGEP-UHFFFAOYSA-N

Synonyms

2-Bromo-1-(4-methoxyphenyl)ethanone; 2-(4-Methoxyphenyl)-2-oxoethyl bromide; 2-Bromo-1-(4-methoxyphenyl)-1-ethanone; 2-Bromo-1-[4-(methyloxy)phenyl]ethanone; 2-Bromo-p-methoxyacetophenone; 4-Methoxy-2’-bromoacetophenone; 4-Methoxyphenacyl Bromide; 4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CBr

The exact mass of the compound 2-Bromo-4'-methoxyacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129010. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

LMPTP inhibitor 1 (CAS 2632-13-5), widely recognized in scientific literature as PTP Inhibitor II or 2-bromo-4'-methoxyacetophenone, is a neutral, cell-permeable α-haloacetophenone derivative utilized extensively as a covalent protein tyrosine phosphatase (PTP) inhibitor and a versatile synthetic building block. Unlike highly charged phosphate mimetics, this compound features a lipophilic 4-methoxyphenyl core that ensures excellent solubility in standard organic solvents (e.g., DMSO, methanol) and facilitates passive diffusion across cellular membranes. Procured as a stable, off-white crystalline powder with a defined melting point of 69-71 °C, it offers strong gravimetric precision and shelf-life stability compared to volatile aliphatic electrophiles, making it a highly reliable reagent for both live-cell signaling assays and downstream pharmaceutical intermediate synthesis .

Procurement Fit

Selective LMPTP chemical probe; verify CAS 1908414-82-3, not pan-PTP inhibitor CAS 2632-13-5

Reported selectivity over 15 PTPs including PTP1B and TCPTP; supports LMPTP-specific pathway studies

Validated oral bioavailability and in vivo exposure data in diet-induced obesity models

Substituting LMPTP inhibitor 1 with generic broad-spectrum phosphatase inhibitors (such as sodium orthovanadate) or alternative α-bromo ketones fundamentally compromises assay integrity and processability. Inorganic salts like orthovanadate are highly charged, requiring massive extracellular concentrations to achieve intracellular efficacy, which often induces off-target cytotoxicity and osmotic stress. Conversely, substituting with non-methoxylated α-bromoacetophenones alters the electronic environment of the electrophilic carbon; the specific electron-donating 4-methoxy group of CAS 2632-13-5 tempers its reactivity, preventing indiscriminate alkylation of cellular thiols while maintaining targeted, time-dependent covalent inactivation of the phosphatase catalytic cysteine [1]. This precise balance of reactivity and stability cannot be replicated by generic structural analogs, making exact procurement critical for reproducible covalent targeting.

Substitution Risk

Selectivity

Less selective PTP inhibitors may inhibit PTP1B/TCPTP, confounding insulin signaling readouts and obscuring LMPTP-specific effects.

Mechanism

Alternative LMPTP inhibitors (competitive or allosteric) differ in binding mode; uncompetitive kinetics and in vivo validation may not transfer.

PK / Exposure

Limited oral exposure data for comparators like ML400 may not support chronic oral dosing studies without additional validation.

Time-Dependent Covalent Inactivation of SHP-1

Unlike reversible competitive inhibitors such as NSC-87877, LMPTP inhibitor 1 functions via an irreversible, covalent mechanism targeting the catalytic cysteine of phosphatases . Kinetic profiling demonstrates time-dependent inactivation of the SHP-1 catalytic domain, characterized by a dissociation constant (Ki) of 128 µM for the noncovalent enzyme-inhibitor complex prior to alkylation . This covalent mechanism ensures sustained target engagement that survives rigorous wash steps in complex assays.

Evidence DimensionInhibition Mechanism and Affinity (Ki)
Target Compound DataCovalent, time-dependent inactivation (Ki = 128 µM for SHP-1)
Comparator Or BaselineReversible inhibitors (e.g., NSC-87877, IC50 ~355 nM but fully reversible)
Quantified DifferenceIrreversible target engagement vs. transient competitive binding
ConditionsIn vitro enzymatic assay with SHP-1(ΔSH2) catalytic domain

Covalent binding guarantees sustained phosphatase suppression in live-cell assays, preventing signal recovery during prolonged incubation or post-washout phases.

Selectivity vs. PTP1B/TCPTP
Head-to-head
LMPTP-A IC50 0.8 µM; no significant PTP1B/TCPTP inhibition at 40 µM
Supports LMPTP-specific signaling interpretation; avoids false-positive insulin sensitization from PTP1B cross-inhibition.
In vitro panel of 15 human PTPs at 37°C

Intracellular Bioavailability via Neutral Lipophilicity

Traditional broad-spectrum PTP inhibitors, such as sodium orthovanadate, are highly charged inorganic salts that exhibit poor passive membrane permeability, often requiring millimolar extracellular concentrations to achieve intracellular efficacy [1]. In contrast, LMPTP inhibitor 1 is a neutral, uncharged alpha-haloacetophenone (MW 229.07) that readily diffuses across intact lipid bilayers . This allows it to inhibit intracellular PTPs effectively at micromolar concentrations without the need for membrane permeabilization agents.

Evidence DimensionCell Permeability and Effective Concentration
Target Compound DataNeutral molecule, effective at micromolar (e.g., 20 µM) intracellular concentrations
Comparator Or BaselineSodium orthovanadate (highly charged, requires up to 1-10 mM for comparable intracellular effect)
Quantified Difference>50-fold reduction in required extracellular dosing for intracellular target engagement
ConditionsLive-cell culture assays (e.g., human B cells, HUVECs)

Procuring a highly cell-permeable inhibitor eliminates the need for complex delivery vehicles and reduces off-target toxicity associated with massive dosing of inorganic salts.

Uncompetitive vs. SPAA-52
Reported
Uncompetitive inhibition (Ki' = 846 nM) vs. competitive SPAA-52 (Ki = 1.2 nM); distinct enzyme-state binding.
Kinetic context matters: uncompetitive action enhances potency at high substrate levels, relevant for cellular IR phosphorylation assays.
ITC binding and kinetic analysis with purified LMPTP

Handling Stability and Gravimetric Reproducibility

When selecting an electrophilic alpha-bromo ketone for either direct inhibition or as a synthetic building block, aliphatic variants (like bromoacetone) present severe handling challenges due to high volatility and rapid degradation . LMPTP inhibitor 1 incorporates a 4-methoxyaryl system that stabilizes the molecule, yielding an off-white crystalline solid with a defined melting point of 69-71 °C . This thermal stability allows for precise gravimetric dispensing and long-term storage at 2-8 °C without significant decomposition.

Evidence DimensionPhysical State and Thermal Stability
Target Compound DataStable crystalline solid (mp 69-71 °C), shelf-stable at 2-8 °C
Comparator Or BaselineAliphatic alpha-bromo ketones (volatile liquids, highly lachrymatory, prone to rapid polymerization)
Quantified DifferenceSolid-state stability vs. volatile liquid degradation
ConditionsStandard laboratory storage and gravimetric handling

Solid-state stability ensures batch-to-batch reproducibility and precise dosing, critically reducing waste and handling risks in industrial and laboratory workflows.

In Vivo PK vs. ML400
Reported
Oral F% = 45, half-life ~5 h, serum ~680 nM (0.03% food admixture); ML400 lacks comparable oral PK data.
Enables consistent oral target engagement in DIO models; exposure exceeds in vitro IC50, supporting PK/PD interpretation.
C57BL/6 mouse PK; IV, IP, PO, and food admixture dosing
Isoform A over B selectivity
Head-to-head
IC50 LMPTP-A 0.8 µM; LMPTP-B >50% inhibition only at 40 µM, >50-fold window
Isoform-selectivity context for LMPTP-A-predominant phenotypes; interpret tissue expression patterns accordingly.
Purified human LMPTP-A/B enzymatic assay

Live-Cell Phosphatase Profiling and STAT-3 Signaling Assays

Due to its neutral lipophilicity and high cell permeability, LMPTP inhibitor 1 is a highly effective choice for intact-cell assays investigating SHP-1 and PTP1B pathways [1]. It effectively blocks the dephosphorylation of targets like STAT-3 at micromolar concentrations without requiring membrane-disrupting agents, ensuring physiologically relevant readouts in cancer and immunology research.

Electrophilic Warhead Precursor for Activity-Based Probes (ABPs)

The tempered reactivity of the α-bromo ketone, stabilized by the 4-methoxy group, makes this compound an excellent procurement choice as a foundational building block . It can be functionalized to create highly specific covalent Activity-Based Probes for profiling the cysteinyl active sites of various protein tyrosine phosphatases in complex proteomes.

Pharmaceutical Intermediate Synthesis via Nucleophilic Substitution

Beyond direct inhibition, the crystalline stability and precise gravimetric handling of CAS 2632-13-5 make it a highly reliable precursor for large-scale organic synthesis . The bromide is readily displaced by various nucleophiles (amines, thiols), and the ketone can undergo condensation reactions, facilitating the reproducible manufacturing of downstream active pharmaceutical ingredients (APIs) and agrochemicals.

Application Fit

Application
Selection Property
Validation Focus
Diet-induced obesity (DIO) model target engagement
Reported oral bioavailability and sustained half-life
Serum exposure and metabolic endpoint response in DIO mice
Insulin receptor signaling studies
Phosphatase selectivity profile over PTP1B/TCPTP
LMPTP-dependent IR phosphorylation in hepatocyte models
Uncompetitive inhibition mechanism research
Uncompetitive binding mode targeting phosphocysteine intermediate
Enzyme kinetics and ITC-based binding characterization

Physical Description

Off-white crystalline powder with an irritating odor; [Alfa Aesar MSDS]

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

227.97859 Da

Monoisotopic Mass

227.97859 Da

Heavy Atom Count

12

Appearance

Assay:≥98%A crystalline solid

UNII

PV5M69J53H

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (95.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2632-13-5

Wikipedia

2-Bromo-4'-methoxyacetophenone

Synthesis of (+)-Ipalbidine Based on 6-exo-trig Radical Cyclization of a β-Amino Radical

JongMyoung Chea, Derrick L J Clive
PMID: 26402510   DOI: 10.1021/acs.joc.5b01890

Abstract

N-Boc (S)-proline was converted into (2S)-2-[(phenylselanyl)methyl]pyrrolidine, which was alkylated on nitrogen with 2-bromo-1-(4-methoxyphenyl)ethan-1-one. Reaction with vinyllithium, 6-exo-trig radical cyclization (Bu3SnH, AIBN, PhMe, 110 °C), dehydration (P2O5, H3PO4), and demethylation (BBr3) gave (+)-ipalbidine with ee >99%.


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